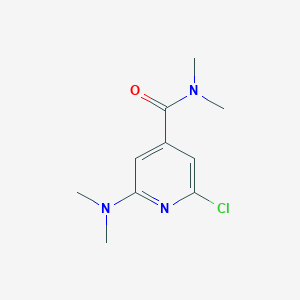
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of isonicotinamide, characterized by the presence of a chloro group at the 2-position and a dimethylamino group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide typically involves the chlorination of 6-(dimethylamino)isonicotinamide. One common method is the reaction of 6-(dimethylamino)isonicotinamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chloro group at the 2-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of chloro-substituted pyridines with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and dyes due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The chloro group and dimethylamino group on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the active sites of proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(dimethylamino)nicotinaldehyde
- 2-Chloro-6-methylaniline
- 4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine
Uniqueness
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethylamino groups enhances its reactivity and allows for diverse chemical transformations. Additionally, its ability to interact with biological targets makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C10H14ClN3O |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-chloro-6-(dimethylamino)-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O/c1-13(2)9-6-7(5-8(11)12-9)10(15)14(3)4/h5-6H,1-4H3 |
Clave InChI |
CKMCBKSWOWBUKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=CC(=C1)C(=O)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


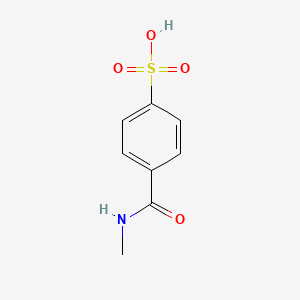
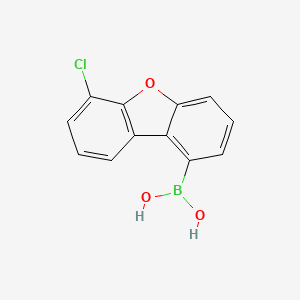
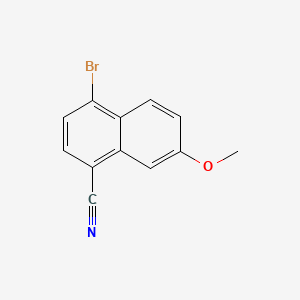
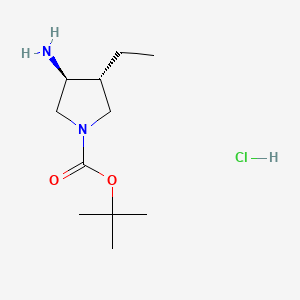
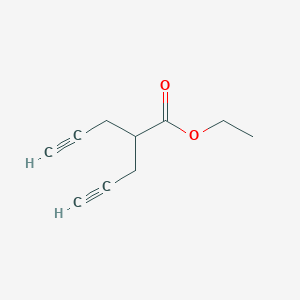
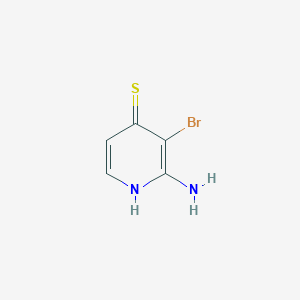
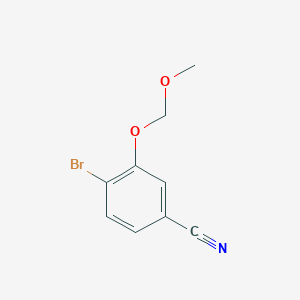

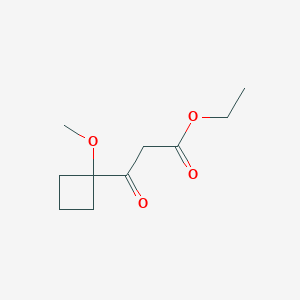
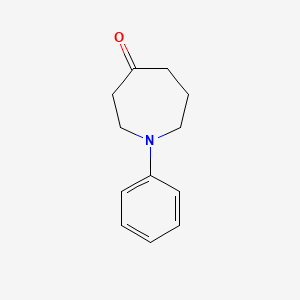
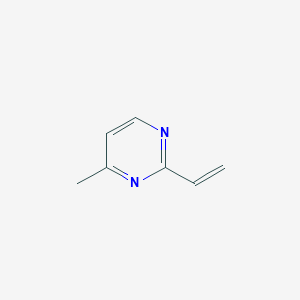
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)
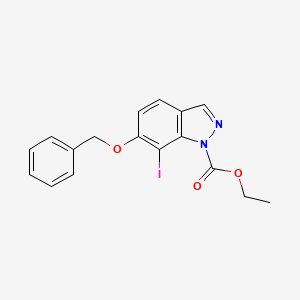
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
